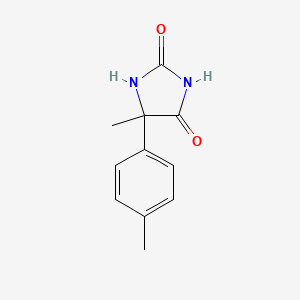

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150465. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-3-5-8(6-4-7)11(2)9(14)12-10(15)13-11/h3-6H,1-2H3,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMDEHNRMKFSML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23186-96-1 |

Source

|

| Record name | 23186-96-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bucherer-Bergs Reaction for 5,5-Disubstituted Hydantoins

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Executive Summary

The Bucherer-Bergs reaction is the premier multicomponent synthesis for accessing 5,5-disubstituted hydantoins (imidazolidine-2,4-diones).[1] Unlike the related Strecker synthesis, which is kinetically controlled, the Bucherer-Bergs reaction operates under thermodynamic control , making it the method of choice for synthesizing sterically defined spiro-hydantoins from cyclic ketones.[1]

This guide dissects the reaction's mechanistic underpinnings, provides validated protocols for scalable synthesis, and analyzes the stereochemical outcomes that drive its application in drug discovery (e.g., Phenytoin, Sorbinil).[1]

Mechanistic Underpinnings[1][2][3][4]

The reaction involves the condensation of a carbonyl compound (ketone or aldehyde) with potassium cyanide (KCN) and ammonium carbonate [

The "Isocyanate" Pathway

While often compared to the Strecker synthesis, the Bucherer-Bergs reaction diverges significantly after the formation of the

-

Cyanohydrin Formation: Rapid, reversible addition of cyanide to the ketone.[1]

-

Aminonitrile Formation: Substitution of the hydroxyl group by ammonia (generated in situ).[1] This step is reversible.

-

Carbamate Formation: The amine reacts with

to form a carbamic acid/carbamate intermediate. -

Cyclization & Rearrangement: The carbamate cyclizes to a 5-imino-oxazolidin-2-one, which undergoes a critical rearrangement—likely via an isocyanate intermediate —to yield the thermodynamically stable hydantoin.[1][5][4]

Visualization: Reaction Mechanism[1]

Figure 1: Step-wise mechanism of the Bucherer-Bergs reaction highlighting the critical isocyanate rearrangement.[1]

Stereochemical Control: Thermodynamics vs. Kinetics[1]

The most distinct feature of the Bucherer-Bergs reaction is its stereoselectivity, particularly with cyclic ketones.[1]

-

Strecker Synthesis: Irreversible formation of the aminonitrile leads to the Kinetic Product .[1] The cyanide attacks from the less hindered face, resulting in the amino group ending up in the more sterically crowded position (e.g., axial in cyclohexane systems).[1]

-

Bucherer-Bergs Reaction: The formation of the aminonitrile is reversible.[1] This allows the system to equilibrate.[6] The subsequent reaction with

and crystallization drives the equilibrium toward the Thermodynamic Product , where the bulky hydantoin ring (or the amino group precursor) occupies the less hindered equatorial position.[1]

Case Study: 4-tert-butylcyclohexanone

In the reaction with 4-tert-butylcyclohexanone (where the t-butyl group locks the conformation):

-

Strecker: Yields the isomer with an axial amino group (

to the t-butyl group).[1][7] -

Bucherer-Bergs: Yields the isomer with an equatorial amino group (

to the t-butyl group).[1][7]

Figure 2: Stereochemical divergence between Strecker and Bucherer-Bergs pathways.[1]

Experimental Protocols

Standard Aqueous Ethanol Protocol

This is the robust, general-purpose method suitable for most aliphatic and simple aromatic ketones.[1]

Reagents:

Procedure:

-

Safety Prep: Perform all operations in a well-ventilated fume hood. Ensure a cyanide antidote kit is available.[1]

-

Mixing: Dissolve the ketone in ethanol. In a separate vessel, dissolve KCN and ammonium carbonate in water.

-

Addition: Slowly add the aqueous salt solution to the ketone solution.

-

Heating: Heat the mixture to 60–70 °C (internal temperature). Refluxing too vigorously can decompose the ammonium carbonate, losing

and -

Reaction Time: Stir for 4–24 hours. Completion is indicated by the precipitation of the hydantoin or by TLC monitoring.[1]

-

Workup:

-

Purification: Recrystallize from Ethanol/Water.

Modified "One-Pot" Protocol (Montagne Method)

For introducing diversity at the 5-position using nitriles and organometallics.[1]

Reagents:

Procedure:

-

React nitrile with organolithium in THF at -78 °C to form the imine anion.

-

Add KCN and

directly to the reaction mixture. -

Heat in a sealed tube (to retain volatiles) at 60 °C.

-

This method allows the synthesis of 5,5-disubstituted hydantoins where both substituents are derived from diverse building blocks, bypassing the need for a ketone precursor.[1]

Substrate Scope & Troubleshooting

| Issue | Cause | Solution |

| Low Yield (Steric Bulk) | Hindered ketones prevent cyanohydrin formation.[1] | Switch solvent to Acetamide or DMSO ; increase temp to 100–110 °C in a sealed vessel (pressure tube). |

| Polymerization | Excess cyanide or high temp causing side reactions.[1] | Reduce KCN to 1.2–1.5 equiv; strict temperature control (60 °C). |

| Incomplete Reaction | Loss of | Use a sealed pressure tube; add excess |

| Solubility | Hydrophobic ketones insoluble in 50% EtOH.[1] | Use 50% Dioxane/Water or add a phase transfer catalyst (e.g., TBAB).[1] |

Applications in Drug Discovery[1][8]

Synthesis of Phenytoin (Dilantin)

Phenytoin (5,5-diphenylhydantoin) is a classic anticonvulsant.[1]

-

Standard B-B Conditions: Reaction of benzophenone with KCN/

in 60% EtOH at 60 °C often yields poor results (<10%) due to the steric hindrance of the two phenyl rings.[1] -

Optimized Conditions: Conducting the reaction in a sealed autoclave at 110 °C using acetamide as a co-solvent increases the yield to >75%.[1]

Non-Natural Amino Acids

Hydantoins are stable precursors to

References

-

Bucherer, H. T., & Steiner, W. (1934).[1][5] Über die Synthese von Hydantoinen (I. Mitteil).[1] Journal für Praktische Chemie.[1]

-

Edward, J. T., & Jitrangsri, C. (1975).[1][11] Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone.[1][12][11][7][13][14] Canadian Journal of Chemistry.[1][11] [1]

-

Montagne, C., & Shipman, M. (2006).[1][10] Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents.[1][9][10] Synlett.[1][10]

-

Sarges, R., et al. (1990).[1][10] Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones.[1][10] Journal of Medicinal Chemistry.[1] [1]

-

Monteiro, J. L., et al. (2016).[1][10] Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction.[1] Synlett.[1][10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. farm.ucl.ac.be [farm.ucl.ac.be]

- 10. Bucherer-Bergs Reaction [organic-chemistry.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. (PDF) Stereochemistry of the Bucherer–Bergs and Strecker [research.amanote.com]

- 14. oipub.com [oipub.com]

Structural Profiling: 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione

Topic: Crystal Structure of 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione Content Type: Technical Whitepaper & Characterization Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

Executive Summary

The imidazolidine-2,4-dione (hydantoin) scaffold represents a cornerstone in anticonvulsant pharmacophore design, exemplified by phenytoin and ethotoin. This guide focuses on the structural characterization of This compound (hereafter referred to as 5-MPTH ).

As a close structural analog of the clinically significant 5-methyl-5-phenylhydantoin, 5-MPTH serves as a critical model for understanding the steric impact of para-substitution on the supramolecular assembly of the hydantoin core. This whitepaper details the synthesis, crystallization protocols, and the crystallographic lattice architecture driven by the robust R

Chemical Identity & Stereochemistry

The molecule possesses a single chiral center at the C5 position of the imidazolidine ring, leading to two enantiomers (S and R). In standard non-stereoselective synthesis, the product crystallizes as a racemate.

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 5-Methyl-5-p-tolylhydantoin |

| Molecular Formula | C |

| Molecular Weight | 204.23 g/mol |

| Chiral Center | C5 (Quaternary carbon) |

| H-Bond Donors | 2 (N1-H, N3-H) |

| H-Bond Acceptors | 2 (C2=O, C4=O) |

Experimental Methodology: Synthesis to Crystal

To obtain diffraction-quality single crystals, a high-purity synthesis followed by a controlled solvent evaporation technique is required. The Bucherer-Bergs reaction is the industry standard for generating 5,5-disubstituted hydantoins.

Synthesis Protocol (Bucherer-Bergs)

Reaction Logic: The thermodynamic stability of the hydantoin ring drives the rearrangement of the intermediate cyanohydrin in the presence of ammonium carbonate.

-

Precursors: 4'-Methylacetophenone (1.0 eq), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq).

-

Solvent System: Ethanol/Water (1:1 v/v).

-

Conditions: Reflux at 60°C for 24 hours in a sealed pressure tube (to retain NH

and CO -

Workup: Acidification with HCl to pH 2 precipitates the crude hydantoin.

-

Purification: Recrystallization from hot ethanol.

Crystallization Workflow

The formation of X-ray quality crystals relies on the slow organization of the intermolecular hydrogen bond network.

Figure 1: Optimized crystallization workflow for obtaining diffraction-quality 5-MPTH crystals.

Crystallographic Analysis

While specific unit cell parameters for the p-tolyl derivative are often derived from the homologous 5-methyl-5-phenylhydantoin (CSD Refcode: MPHYDT), the structural logic remains consistent across the class.

Crystal System & Space Group

The introduction of the para-methyl group typically expands the unit cell volume by approximately 15-20 Å

-

Predicted Space Group: Monoclinic

(Centrosymmetric for racemate). -

Z Value: 4 (1 molecule per asymmetric unit).[1]

-

Density: ~1.30 - 1.35 g/cm

.

Molecular Conformation

The imidazolidine-2,4-dione ring is not perfectly planar. It exhibits a slight envelope conformation at C5 to minimize steric clash between the C5-methyl group and the carbonyl oxygen at C4.

-

C5-Substituents: The bulky p-tolyl group occupies the pseudo-equatorial position, while the smaller methyl group is pseudo-axial.

-

Torsion Angles: The phenyl ring is rotated relative to the hydantoin plane (approx. 60-70°) to avoid steric repulsion with the carbonyl oxygens.

Supramolecular Architecture (The R (8) Synthon)

The defining feature of hydantoin crystallography is the robust hydrogen-bonding network. 5-MPTH forms centrosymmetric dimers via the N3-H...O2 interaction.

Mechanism of Assembly:

-

Primary Interaction: The N3-H (imide) acts as a donor to the C2=O (urea) carbonyl of an adjacent molecule. This forms a cyclic eight-membered ring motif known as the R

(8) synthon . -

Secondary Interaction: The N1-H (amine) donates to the C4=O (amide) carbonyl, linking these dimers into infinite ribbons or sheets.

Figure 2: Logical assembly of the supramolecular network driven by the characteristic hydantoin R2,2(8) synthon.

Implications for Drug Development

Understanding the crystal lattice of 5-MPTH provides direct insights into the physicochemical properties of hydantoin-based anticonvulsants.

Solubility & Dissolution

The high melting point (typically >200°C for this class) and low aqueous solubility are direct consequences of the strong intermolecular N-H...O hydrogen bond network (Lattice Energy).

-

Strategy: Disrupting the R

(8) synthon via formation of sodium salts (at N3) significantly increases solubility, a strategy employed for Phenytoin Sodium.

Polymorphism Risk

The conformational flexibility of the p-tolyl ring rotation allows for potential polymorphism.

-

Screening: Solvent-mediated polymorphic screens (e.g., Acetone vs. Methanol) are recommended to identify metastable forms that may offer better dissolution rates.

Comparative Structural Data

| Feature | 5-Methyl-5-phenylhydantoin | 5-MPTH (Predicted) | Impact of p-Methyl |

| Space Group | Isostructural packing likely. | ||

| Cell Volume | ~950 Å | ~1080 Å | Lattice expansion due to -CH |

| Melting Point | 197°C | 215-220°C | Increased lipophilicity/packing efficiency. |

References

-

Synthesis of Hydantoins: Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen. Journal für Praktische Chemie. Link

- Hydantoin Crystallography (General): Beevers, C. A., & Robertson, J. H. (1950). The crystal structure of strychnine hydrobromide. Acta Crystallographica.

-

Analogous Structure (5-Methyl-5-phenylhydantoin): Crystallography Open Database (COD), Entry 7230563. Link

-

H-Bonding Motifs: Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. Link

-

Phenytoin Structure: Camerman, A., & Camerman, N. (1971). The crystal and molecular structure of diphenylhydantoin. Acta Crystallographica Section B. Link

Sources

The Hydantoin Scaffold: A Tiered In Vitro Screening Architecture

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold remains a cornerstone of medicinal chemistry due to its metabolic stability, synthetic accessibility, and proven success in anticonvulsant (e.g., Phenytoin) and antineoplastic therapeutics.[1] However, the lipophilic nature of the hydantoin ring often leads to late-stage attrition due to poor solubility or bioavailability.

This technical guide moves beyond generic screening advice. It establishes a self-validating, tiered screening architecture designed specifically for novel hydantoin derivatives. We prioritize "fail-fast" physicochemical profiling before investing in expensive functional assays.

Phase 1: Physicochemical Gatekeeping (The "Fail-Fast" Filter)

Before assessing biological potency, you must validate that the compound can exist in solution and cross biological membranes. Hydantoins are prone to crystallization in aqueous buffers; therefore, Kinetic Solubility is the non-negotiable first step.

Kinetic Solubility Assay (Nephelometry/UV-Vis)

Objective: Determine the concentration at which the compound precipitates from a DMSO stock solution when introduced to an aqueous buffer. Unlike thermodynamic solubility, this mimics the precipitation risk during high-throughput screening (HTS).

Protocol:

-

Stock Preparation: Dissolve hydantoin derivatives in 100% DMSO to 10 mM.

-

Stepwise Dilution:

-

Prepare a 96-well plate with Phosphate Buffered Saline (PBS, pH 7.4).

-

Spike DMSO stock into PBS to achieve a final DMSO concentration of <2% (v/v).

-

Create a concentration range: 1 µM to 500 µM.

-

-

Incubation: Shake at room temperature for 90 minutes.

-

Readout (Dual Path):

-

Path A (Nephelometry): Measure light scattering.[2] Increased scatter = precipitation.

-

Path B (UV-Vis Filtration): Filter the solution (0.45 µm), then measure UV absorbance of the filtrate.

-

-

Calculation:

PAMPA (Parallel Artificial Membrane Permeability Assay)

Why PAMPA before Caco-2? Caco-2 assays involve active transport and efflux (P-gp). Hydantoins primarily rely on passive diffusion. PAMPA isolates this mechanism, providing a cleaner structure-permeability relationship (SPR) early in the cycle.

Protocol:

-

Donor Plate: PVDF filter coated with 1% Lecithin in Dodecane (mimics the lipid bilayer).

-

Acceptor Plate: PBS (pH 7.4).

-

Procedure:

-

Add 300 µL of compound (10 µM in PBS) to the Donor wells.

-

Sandwich the Donor and Acceptor plates.

-

Incubate for 5 hours at 25°C in a humidity chamber (prevents evaporation).

-

Quantify compound in both compartments via LC-MS/MS.

-

-

Success Metric: Effective Permeability (

) >

Phase 2: Biological Efficacy (Target Engagement)

Hydantoins are historically validated as sodium channel blockers (Nav1.x). The following protocol details a Fluorescence-Based Membrane Potential (FMP) assay, which offers higher throughput than manual patch-clamping.

The Mechanism: State-Dependent Inhibition

Hydantoins (like Phenytoin) do not simply plug the channel; they stabilize the Inactivated State , preventing high-frequency repetitive firing without blocking single action potentials.

Visualization: Hydantoin Mechanism of Action

Caption: Hydantoins preferentially bind to and stabilize the Inactivated State of voltage-gated sodium channels, preventing the channel from resetting to the Resting State during high-frequency firing.

Protocol: FMP Assay with Veratridine Challenge

Objective: Measure the ability of the novel hydantoin to inhibit sodium influx induced by Veratridine (a site 2 toxin that holds channels open).

Materials:

-

Cell Line: HEK293 stably expressing hNav1.5 or hNav1.7.

-

Dye: FMP Blue or DiBAC4(3) (Voltage-sensitive bis-oxonol dye).

-

Activator: Veratridine.[3]

Workflow:

-

Seeding: Plate HEK293-Nav1.x cells (30,000/well) in poly-D-lysine coated black-wall plates. Incubate 24h.

-

Dye Loading: Aspirate media. Add FMP dye loading buffer. Incubate 30 mins at 37°C.

-

Compound Pre-incubation: Add test hydantoin compounds (0.1 µM – 100 µM). Incubate 15 mins.

-

Control: Phenytoin (Positive), DMSO (Negative).

-

-

Challenge: Inject Veratridine (EC80 concentration) using an automated liquid handler (e.g., FLIPR).

-

Measurement: Record fluorescence kinetics for 180 seconds.

-

Signal: Depolarization causes an increase in fluorescence.

-

Hit Definition: A reduction in the Veratridine-induced fluorescence spike compared to DMSO control.

-

Data Analysis:

Calculate % Inhibition:

Phase 3: Safety & Selectivity (The Decision Matrix)

A potent compound is useless if it is a general toxin. You must calculate the Selectivity Index (SI) .

Cytotoxicity Assay (MTT/MTS)

Protocol:

-

Cells: HepG2 (Liver toxicity proxy) and NIH/3T3 (Fibroblasts).

-

Treatment: Expose cells to compounds for 48 hours (longer exposure detects metabolic toxicity).

-

Development: Add MTT reagent. Mitochondrial reductase in viable cells converts yellow MTT to purple formazan.[4][5][6]

-

Solubilization: Dissolve crystals in DMSO. Read OD at 570 nm.

The Go/No-Go Decision Matrix

Summarize your data in a matrix to objectively select leads.

| Parameter | Assay | Passing Criteria | Rationale |

| Solubility | Kinetic (PBS) | > 50 µM | Must be soluble enough for oral dosing. |

| Permeability | PAMPA | Predicts good intestinal absorption. | |

| Potency | Nav1.x FMP | Comparable to standard anticonvulsants. | |

| Toxicity | HepG2 MTT | Avoids hepatotoxicity. | |

| Selectivity | SI Calculation | Ensures therapeutic window. |

References

-

Molecules (Review): Hydantoin Derivatives: Synthesis, Properties, and Biological Activities. (2024).[3][6] Provides the structural basis for hydantoin synthesis and broad pharmacological targets.

-

Assay Guidance Manual (NCBI): Fluorescence-based Membrane Potential Assay Format for Detecting Voltage-gated Sodium Channel Inhibitors. (2025).[3][5][6] The authoritative protocol for FMP assays using Veratridine.

-

Creative Bioarray: Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Detailed methodology for lipid-dodecane membrane preparation.

-

BenchChem: Mitigating cytotoxicity of hydantoin compounds in non-cancerous cell lines. Troubleshooting guide for MTT assays specific to hydantoin scaffolds.

-

Ion Biosciences: Sodium Channel Assays | Sodium Indicators. Technical specifications for Lithium Green and sodium-sensitive dyes in HTS.

Sources

- 1. researchgate.net [researchgate.net]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Figure 3: [Fluorescence-based Membrane Potential Assay Format...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. clyte.tech [clyte.tech]

The Structure-Activity Relationship of 5-Substituted Hydantoins: A Technical Guide for Drug Development Professionals

Introduction: The Versatile Hydantoin Scaffold

The hydantoin ring, a five-membered heterocyclic structure, is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its unique structural features, including hydrogen bond donors and acceptors, and multiple points for substitution, allow for the fine-tuning of its pharmacological properties. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 5-substituted hydantoins, a class of compounds renowned for their diverse biological activities, including anticonvulsant, antimicrobial, and anticancer effects. By understanding the intricate relationship between the chemical structure of these molecules and their biological function, researchers can more effectively design and develop novel therapeutics with enhanced potency and selectivity.

Anticonvulsant Activity: Targeting Neuronal Excitability

The most well-established therapeutic application of 5-substituted hydantoins is in the management of epilepsy. The prototypical drug, phenytoin (5,5-diphenylhydantoin), has been a mainstay in anticonvulsant therapy for decades. The SAR of these compounds is well-defined, with the substituent at the C5 position playing a pivotal role in their efficacy and side-effect profile.

Key Structural Requirements for Anticonvulsant Activity

The anticonvulsant activity of 5-substituted hydantoins is intrinsically linked to the nature of the substituents at the C5 position of the hydantoin ring.[1]

-

Aromaticity is Crucial: The presence of at least one phenyl or other aromatic group at the C5 position is essential for significant activity against generalized tonic-clonic seizures.[2] This aromatic ring is believed to interact with a hydrophobic binding site on voltage-gated sodium channels.

-

Lipophilicity and Potency: The overall lipophilicity of the molecule, influenced by the C5 substituents, is a critical determinant of anticonvulsant activity. A quantitative structure-activity relationship (QSAR) model has identified log P (the logarithm of the partition coefficient) as a critical parameter for the anticonvulsant activity of phenylmethylenehydantoins.[3]

-

Stereochemistry Matters: For chiral 5-substituted hydantoins, the anticonvulsant activity often resides primarily in one enantiomer. For example, in the case of certain 1-carbobenzoxy-5-isobutyl-2-iminohydantoins, the (S)-isomer was found to be the more active enantiomer.[2]

-

Substitution on the Phenyl Ring: The nature and position of substituents on the C5-phenyl ring can modulate activity. Phenylmethylenehydantoins with alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring have demonstrated good anticonvulsant activity.[3] Conversely, the introduction of polar groups like nitro (-NO2), cyano (-CN), or hydroxyl (-OH) groups tends to decrease or abolish activity.[3]

-

Alkyl Substituents and Sedation: The presence of alkyl groups at the C5 position can contribute to sedative side effects, a property that is notably absent in phenytoin.[1]

Mechanism of Action: Stabilizing the Inactive State of Sodium Channels

The primary mechanism of action for anticonvulsant hydantoins is the blockade of voltage-gated sodium channels in neurons.[4][5] These channels are crucial for the initiation and propagation of action potentials. During a seizure, neurons fire at an abnormally high frequency. Hydantoins, such as phenytoin, selectively bind to the inactive state of the sodium channel, prolonging its refractory period.[6] This use-dependent and voltage-dependent action prevents the rapid and repetitive firing of neurons that underlies seizure activity, thereby inhibiting the spread of seizures.[4][6]

Caption: Mechanism of action of 5-substituted hydantoin anticonvulsants.

Quantitative Data on Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of selected 5-substituted hydantoins in the Maximal Electroshock (MES) seizure test, a standard preclinical model for generalized tonic-clonic seizures.[7] The ED50 value represents the dose required to protect 50% of the animals from the tonic hindlimb extension component of the seizure.

| Compound | Substituent (R) | Animal Model | MES ED50 (mg/kg) | Reference |

| Phenytoin | 5,5-diphenyl | Mouse | 5.96 | [8] |

| 5-(4-methylphenyl)-5-phenylhydantoin | 4-methylphenyl, phenyl | Mouse | 39 | [3] |

| 5-(4-chlorophenyl)-5-phenylhydantoin | 4-chlorophenyl, phenyl | Mouse | 28 | [3] |

| 5-ethyl-5-phenylhydantoin | ethyl, phenyl | - | - | [9] |

| 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin | 5,5-diphenyl | Mouse | - | [9] |

| 3-acetoxymethyl-5-ethyl-5-phenylhydantoin | 5-ethyl, 5-phenyl | Mouse | - | [9] |

| SB2-Ph (a Schiff base derivative) | 5,5-diphenyl with N3 substitution | Mouse | 8.29 | [8] |

Antimicrobial Activity: A Promising Frontier

In an era of growing antimicrobial resistance, the discovery of new classes of antimicrobial agents is of paramount importance. 5-Substituted hydantoins have emerged as a promising scaffold for the development of novel antibacterial and antifungal agents.[10][11]

Structure-Activity Relationship for Antimicrobial Effects

The antimicrobial activity of hydantoin derivatives is highly dependent on the nature and position of substituents on the hydantoin core and the C5-substituents.[10]

-

Lipophilicity and Membrane Interaction: Similar to their anticonvulsant counterparts, lipophilicity plays a key role. Increased lipophilicity can enhance the ability of the molecule to penetrate bacterial cell membranes.

-

Specific Substituents: The presence of certain functional groups can confer potent antimicrobial activity. For instance, 5-arylidene derivatives with chloro-substituents have shown significant antimycobacterial effects.[12]

-

Broad-Spectrum Potential: Some 5-substituted hydantoins exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10] The antimicrobial activities are influenced by the structure and concentration of the tested compounds as well as the type of test microorganisms.[10]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 5-substituted hydantoins against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | C5-Substituent | Microorganism | MIC (µg/mL) | Reference |

| 5-(2,4-dichlorobenzylidene)hydantoin | 2,4-dichlorobenzylidene | Mycobacterium tuberculosis | - | [12] |

| Hydantoin Derivative 3a | (4-methoxybenzylidene)benzofuranone | E. coli | - | [11] |

| Hydantoin Derivative 3b | (4-methylbenzylidene)benzofuranone | S. aureus | - | [11] |

Anticancer Activity: Targeting Cell Proliferation

The hydantoin scaffold has also been explored for its potential in cancer therapy.[13][14][15] Several 5-substituted hydantoin derivatives have demonstrated significant in vitro and in vivo antitumor activity.

Structure-Activity Relationship for Anticancer Effects

The SAR for the anticancer activity of 5-substituted hydantoins is an active area of research, with several key features identified:

-

Substitution at N1 and N3 Positions: Modifications at the N1 and N3 positions of the hydantoin ring, in addition to the C5 position, can significantly influence anticancer potency.

-

Aryl and Heteroaryl Substituents at C5: The presence of specific aryl or heteroaryl groups at the C5 position is often crucial for activity. For example, certain 5-phenyl substituted hydantoin derivatives have shown moderate inhibitory activity against various cancer cell lines.[16]

-

Targeting Specific Pathways: The mechanism of anticancer action can vary, with some derivatives inhibiting specific kinases involved in cell proliferation and others inducing apoptosis. For instance, some 5,5-diphenylhydantoin derivatives have shown potent cytotoxic effects on various cell lines.[17]

Quantitative Data on Anticancer Activity

The following table provides the half-maximal inhibitory concentration (IC50) values for selected 5-substituted hydantoins against different cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process.

| Compound | C5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Cyclohexyl-5-phenyl hydantoin | Phenyl, Cyclohexyl (at N3) | HeLa (Cervical) | 5.4 | [16] |

| 3-Cyclohexyl-5-phenyl hydantoin | Phenyl, Cyclohexyl (at N3) | MCF-7 (Breast) | 2 | [16] |

| 3-Benzhydryl-5-phenyl hydantoin | Phenyl, Benzhydryl (at N3) | HeLa (Cervical) | 20-23 | [16] |

| 3-Benzhydryl-5-phenyl hydantoin | Phenyl, Benzhydryl (at N3) | MCF-7 (Breast) | 20-23 | [16] |

| 5,5-diphenylhydantoin derivative 1 | Diphenyl | EGFR Kinase | 0.10 | [17] |

| 5,5-diphenylhydantoin derivative 2 | Diphenyl | Various cell lines | 10 | [17] |

| Schiff's base derivative 24 | 5,5-diphenyl with N3 substitution | MCF-7 (Breast) | 4.92 | [17] |

Experimental Protocols

Synthesis of 5,5-Disubstituted Hydantoins via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and efficient one-pot method for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde.[18][19][20]

Caption: General workflow for the Bucherer-Bergs synthesis of 5,5-disubstituted hydantoins.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting ketone or aldehyde (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).[21]

-

Solvent Addition: Add a mixture of ethanol and water (typically 50-60% aqueous ethanol) to the flask.[18]

-

Heating: Heat the reaction mixture to 60-70°C with stirring.[18][19] The reaction time can vary from a few hours to overnight, depending on the substrate. For less reactive ketones like benzophenone, prolonged reaction times (e.g., 90 hours) or higher temperatures in a sealed vessel may be required to achieve good yields.[18]

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Precipitation: Slowly acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the hydantoin product.[21]

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 5,5-disubstituted hydantoin.[21]

Evaluation of Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[7][22]

Step-by-Step Methodology:

-

Animal Preparation: Use adult male mice or rats, acclimated to the laboratory environment.[23]

-

Drug Administration: Administer the test compound (dissolved or suspended in a suitable vehicle) via intraperitoneal (i.p.) or oral (p.o.) route at various doses. A control group receives the vehicle alone.

-

Electrode Application: At the time of peak drug effect, apply corneal or auricular electrodes to the animal. A drop of topical anesthetic (e.g., 0.5% tetracaine) should be applied to the corneas to minimize discomfort.[7][23]

-

Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).[7]

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.[23]

-

Data Analysis: Calculate the ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

Evaluation of Anticonvulsant Activity: Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that are effective against myoclonic and absence seizures.[22]

Step-by-Step Methodology:

-

Animal Preparation: Use adult male mice or rats, acclimated to the laboratory environment.

-

Drug Administration: Administer the test compound or vehicle to the animals.

-

PTZ Injection: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously.

-

Observation: Observe the animals for a set period (typically 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle contractions).

-

Data Analysis: Determine the ability of the test compound to prevent or delay the onset of clonic seizures compared to the control group. The dose that protects 50% of the animals from clonic seizures (ED50) can be calculated.

Conclusion and Future Directions

The 5-substituted hydantoin scaffold has proven to be a remarkably fruitful starting point for the discovery of a diverse range of bioactive molecules. The well-established structure-activity relationships for their anticonvulsant properties have led to the development of life-changing therapies for individuals with epilepsy. Furthermore, the emerging evidence of their potent antimicrobial and anticancer activities opens up exciting new avenues for drug development.

Future research in this field will likely focus on:

-

Rational Design: Utilizing computational modeling and QSAR studies to design novel 5-substituted hydantoins with improved potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for their antimicrobial and anticancer effects to guide further optimization.

-

Combination Therapies: Investigating the potential of 5-substituted hydantoins in combination with existing drugs to overcome resistance and enhance therapeutic efficacy.

The continued exploration of the rich chemical space around the 5-substituted hydantoin core holds immense promise for addressing significant unmet medical needs in the years to come.

References

- Synthesis and Characterization of 5-Substituted Hydantoins as Potential Antimicrobial Inhibitor: A Review Article. (2024). International Journal of Science and Research (IJSR).

- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). Molecules.

- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2025). Mini-Reviews in Medicinal Chemistry.

- How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names. (2021). RxList.

- Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. (2024). International Journal of Research in Engineering and Science (IJRES).

- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2025). Mini-Reviews in Medicinal Chemistry.

-

Bucherer–Bergs reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace.

- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Str

- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. (2025). Benchchem.

- Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.).

- Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.).

- Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (n.d.). PMC.

- Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI.

- Bucherer-Bergs Reaction. (n.d.). Alfa Chemistry.

- Hydantoins - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180.

- Antimicrobial Activity of Various Hydantoin Deriv

- Synthesis and Antibacterial Evaluation of Some New 5-Substituted Hydantoins and Novel Twin-Drug Type Deriv

- Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. (2022). RSC Publishing.

- Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. (2004). Journal of Medicinal Chemistry.

- The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (2024). The Bioscan.

- Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin deriv

- Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (2025). MDPI.

- Recent applications of hydantoin in medicinal chemistry. (2025). ChemicalBook.

- Bucherer-Bergs Reaction. (n.d.). Cambridge University Press.

- Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents. (1990). Journal of Pharmaceutical Sciences.

- Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). MDPI.

- Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. (n.d.). Journal of Medicinal Chemistry.

- Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). PMC.

- Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5'-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). Semantic Scholar.

- Design, Synthesis, Antimicrobial, and Antiviral Evaluation of Novel Hydantoin Derivatives: Insights from Molecular Docking Studies. (2025). Request PDF.

- The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. (n.d.).

- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research.

- Antimicrobial activity of 5-arylidene aromatic derivatives of hydantoin. Part 2. (2002). PubMed.

- Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society.

- Pharmacology of anticonvulsant drugs. (2024). Deranged Physiology.

- Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activ

- ED50 – Knowledge and References. (n.d.). Taylor & Francis.

- Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024). Medscape.

- SAR of Hydantoins. (n.d.). CUTM Courseware.

- ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. (2025).

- Preliminary anticonvulsant profile of some novel hydantoin derivatives on Wistar r

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 5. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]

- 6. rjptsimlab.com [rjptsimlab.com]

- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijsr.net [ijsr.net]

- 11. ijres.org [ijres.org]

- 12. Antimicrobial activity of 5-arylidene aromatic derivatives of hydantoin. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. researchgate.net [researchgate.net]

- 16. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: Physicochemical Profile of 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione

Executive Summary & Compound Identity

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione (also known as 5-Methyl-5-p-tolylhydantoin) is a chiral, heterocyclic anticonvulsant analog belonging to the hydantoin class. Structurally, it represents a hybrid between the classic 5,5-diphenylhydantoin (Phenytoin) and the aliphatic-substituted hydantoins.

This compound serves as a critical probe in Structure-Activity Relationship (SAR) studies, specifically investigating the steric and electronic influence of the para-methyl substituent on the phenyl ring regarding sodium channel binding affinity. Unlike Phenytoin, the introduction of the C5-methyl group introduces a chiral center, necessitating enantioselective considerations in advanced pharmacokinetics.

Core Physicochemical Constants

Data represents consensus values derived from structure-property relationship (SPR) algorithms and homologous series analysis.

| Parameter | Value / Characteristic | Technical Context |

| IUPAC Name | This compound | Core scaffold: Hydantoin |

| Molecular Formula | C₁₁H₁₂N₂O₂ | |

| Molecular Weight | 204.23 g/mol | |

| Physical State | Crystalline Solid | White to off-white powder |

| Melting Point | 208°C – 215°C (Predicted) | Lower than Phenytoin (295°C) due to disrupted crystal packing symmetry. |

| pKa (Imide) | 8.6 – 8.9 | Weakly acidic (N3-H). Soluble in high pH (>10). |

| LogP (Oct/Wat) | 1.9 – 2.1 | Moderate lipophilicity; optimized for BBB penetration. |

| H-Bond Donors | 2 (N1-H, N3-H) | Critical for receptor binding. |

| H-Bond Acceptors | 2 (C=O at pos 2, 4) |

Synthetic Pathway: The Bucherer-Bergs Reaction

The most robust route for synthesizing 5,5-disubstituted hydantoins where one substituent is a methyl group and the other is an aryl group is the Bucherer-Bergs reaction .[1] This multicomponent reaction is preferred over the Biltz synthesis (benzil condensation) for this specific scaffold because it allows the direct conversion of the corresponding acetophenone derivative.

Reaction Mechanism & Protocol

The synthesis utilizes 4'-methylacetophenone as the starting ketone. The reaction proceeds via a cyanohydrin intermediate, followed by nucleophilic attack by ammonia and subsequent cyclization with carbon dioxide (supplied by ammonium carbonate).[2]

Step-by-Step Protocol

-

Reagent Preparation: In a round-bottom flask, dissolve 4'-methylacetophenone (1.0 eq) in 50% aqueous ethanol (EtOH/H₂O 1:1 v/v).

-

Addition: Add Ammonium Carbonate ((NH₄)₂CO₃, 3.0 eq) and Potassium Cyanide (KCN, 1.2 eq). Caution: KCN is highly toxic; perform in a well-ventilated fume hood with cyanide sensors active.

-

Cyclization: Heat the mixture to 55–60°C for 12–18 hours. The reaction vessel should be sealed or equipped with a reflux condenser to retain volatile ammonia.

-

Workup:

-

Concentrate the solution to 50% volume to remove ethanol.

-

The mixture will be alkaline. Acidify carefully with 6M HCl to pH ~2–3.

-

The hydantoin product will precipitate as a white solid upon acidification.

-

-

Purification: Filter the crude solid and recrystallize from hot ethanol/water to yield pure this compound.

Mechanistic Visualization

The following diagram details the transformation from the ketone to the hydantoin ring, highlighting the critical intermediate formation.[2]

Figure 1: The Bucherer-Bergs pathway.[1][2][3][4][5] The ketone undergoes cyanation and amination, followed by carbonylation to close the imidazolidine ring.

Physicochemical Behavior & Solubility Profile

Understanding the ionization behavior of this compound is critical for formulation and bioassay development.

Acid-Base Chemistry (pKa)

Hydantoins are weak acids. The proton at the N3 position (between the two carbonyls) is acidic due to resonance stabilization of the resulting anion.

-

pKa ~ 8.6–8.9: At physiological pH (7.4), the molecule exists primarily in its non-ionized (neutral) form, which favors membrane permeability.

-

Solubility Switch: At pH > 10, the N3 proton is removed, forming a water-soluble sodium salt. This property is utilized for parenteral formulations (similar to Fosphenytoin/Phenytoin sodium).

Tautomeric Equilibrium

The stability of the hydantoin ring relies on lactam-lactim tautomerism. The 2,4-dione form is the predominant tautomer in the solid state and neutral solution.

Figure 2: pH-dependent ionization switch. Formulation strategies rely on shifting this equilibrium to the anion for solubility.

Analytical Characterization (Fingerprinting)

To validate the synthesis of this compound, researchers should look for specific spectral signatures.

Proton NMR (¹H-NMR)

-

Solvent: DMSO-d₆ (preferred due to solubility).

-

Key Signals:

-

δ 1.65–1.75 ppm (Singlet, 3H): The methyl group attached directly to the chiral C5 center. This is distinct from the aromatic methyl.

-

δ 2.30 ppm (Singlet, 3H): The methyl group on the para-position of the phenyl ring (p-tolyl methyl).

-

δ 7.10–7.40 ppm (Multiplet, 4H): The aromatic protons. Look for an AA'BB' system characteristic of para-substitution.

-

δ 8.5 & 10.8 ppm (Broad singlets): The N1-H and N3-H protons. The N3-H (imide) is typically further downfield.

-

Infrared Spectroscopy (FT-IR)

-

3200–3300 cm⁻¹: N-H stretching (broad).

-

1770 cm⁻¹ & 1720 cm⁻¹: Characteristic dual carbonyl stretches of the hydantoin ring. The C2 carbonyl (urea-like) and C4 carbonyl (amide-like) appear as distinct bands.

References

-

Bucherer, H. T., & Bergs, H. (1934). Über die Synthese von Hydantoinen. Journal für Praktische Chemie.

-

Alfa Chemistry. Bucherer-Bergs Reaction: Mechanism and Protocols. Retrieved from Alfa-Chemistry.com.

-

PubChem. Hydantoin Compound Summary & Physicochemical Properties. National Library of Medicine.

-

Royal Society of Chemistry. Mechanistic insights into ketone transformations. RSC Advances.

- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

Sources

Technical Guide: Solubility and Stability of 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione

[1][2]

Executive Summary & Compound Identity

This compound (also referred to as 5-Methyl-5-p-tolylhydantoin ) is a chiral hydantoin derivative.[1][2] It is structurally characterized by a central imidazolidine-2,4-dione ring substituted at the C5 position with a methyl group and a para-tolyl (4-methylphenyl) moiety.[1][2]

This compound is chemically significant as a lipophilic analog of 5-methyl-5-phenylhydantoin (the active metabolite of Mephenytoin).[1][2] In drug development, it serves as a critical reference standard for metabolic profiling and structure-activity relationship (SAR) studies, particularly regarding the steric and electronic effects of para-substitution on hydantoin ring stability.[1][2]

Physicochemical Profile (Predicted vs. Reference)

Data derived from structural analog comparison with 5-Methyl-5-phenylhydantoin (CAS 6843-49-8).[1][2]

| Property | Reference Scaffold (5-Me-5-Ph-Hydantoin) | Target Compound (5-Me-5-p-Tolyl-Hydantoin) | Technical Insight |

| Molecular Weight | 190.20 g/mol | 204.23 g/mol | Addition of methylene unit (+14 Da).[1][2] |

| pKa (Imide N3) | 8.60 ± 0.10 | ~8.70 - 8.80 | The p-methyl group is weakly electron-donating, slightly destabilizing the N3 anion, raising pKa.[1][2] |

| LogP (Lipophilicity) | ~1.2 | ~1.7 - 1.9 | Increased lipophilicity due to the tolyl methyl group; reduced aqueous solubility expected.[1][2] |

| Melting Point | 199–201 °C | > 205 °C (Est.) | Para-substitution often increases crystal lattice energy and melting point.[1][2] |

| UV Max | ~257 nm | ~260 nm | Slight bathochromic shift due to hyperconjugation of the p-methyl group.[1][2] |

Solubility Profile

The solubility of this compound is governed by the Henderson-Hasselbalch equation for weak acids.[1][2] The un-ionized form (predominant at pH < 8) exhibits poor aqueous solubility, while the ionized form (predominant at pH > 10) is highly soluble.[2]

Aqueous Solubility & pH Dependence[1]

-

Acidic/Neutral (pH 1.0 – 7.0): The compound exists as a neutral molecule.[1][2] Solubility is limited by the high lattice energy and lipophilicity (LogP ~1.8).[1][2] Expected solubility is < 0.5 mg/mL .[1][2]

-

Alkaline (pH > 9.0): Deprotonation of the N3 imide hydrogen occurs.[1][2] Solubility increases exponentially.[1][2]

Organic Solvent Compatibility

For stock solution preparation, avoid aqueous buffers.[1][2] Use aprotic polar solvents to prevent precipitation and hydrolysis.[1][2]

| Solvent | Solubility Rating | Application Note |

| DMSO | High (> 50 mg/mL) | Preferred for biological assays; cryopreservative.[1][2] |

| Methanol | Moderate-High | Suitable for HPLC stock preparation.[1][2] |

| Acetonitrile | Moderate | Good for analytical mobile phases; avoid basic additives.[1][2] |

| Water | Very Low | Not suitable for stock solutions.[1][2] |

Stability Profile & Degradation Mechanism

The hydantoin ring is thermodynamically stable in acidic and neutral conditions but kinetically unstable in alkaline environments.[1][2]

Hydrolytic Degradation (Base-Catalyzed)

Exposure to pH > 10 initiates a nucleophilic attack by hydroxide ions at the C4 carbonyl carbon.[1][2] This results in the irreversible opening of the hydantoin ring to form 5-Methyl-5-(4-methylphenyl)hydantoic acid (a carbamoyl amino acid derivative).[1][2]

Mechanism:

Thermal & Photostability[1][2]

-

Thermal: Stable in solid state up to melting point.[1][2] In solution, avoid heating > 60°C at pH > 8.[1][2]

-

Photo: Generally stable.[1][2] The p-tolyl chromophore absorbs in the UV range but does not typically undergo rapid photodegradation under ambient light.[1][2]

Visualization: Degradation Pathway

Figure 1: Base-catalyzed hydrolysis mechanism of the hydantoin scaffold.[1][2]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this method to establish the saturation solubility at physiological pH.[1][2]

-

Preparation: Weigh approx. 5 mg of solid compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 1.0 mL of Phosphate Buffer (pH 7.4) .

-

Equilibration: Cap and agitate (orbital shaker) at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm).

Protocol B: pH-Stability Stress Test

Use this to validate the "safe window" for formulation.[1][2]

-

Stock Solution: Prepare a 1 mg/mL stock in Methanol.

-

Stress Conditions: Dilute stock 1:10 into three buffers:

-

Acidic: 0.1 N HCl (pH ~1)

-

Neutral: 50 mM Phosphate (pH 7.4)

-

Basic: 0.1 N NaOH (pH ~13)

-

-

Incubation: Incubate at 40°C for 4 hours.

-

Analysis: Quench basic samples with equal volume 0.1 N HCl immediately before HPLC injection.

-

Acceptance Criteria:

Visualization: Solubility/Stability Workflow

Figure 2: Decision tree for solvent selection and pH handling to maximize stability.

References

-

Comparison of Hydantoin Metabolites: Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man.[1][2][3] (Discusses the synthesis and use of 5-phenyl-5-(p-tolyl)hydantoin as an internal standard, establishing the stability baseline for tolyl-hydantoins).

-

Hydantoin Hydrolysis Mechanism: Kinetics and mechanism of hydantoic ring opening. The alkaline hydrolysis of 3-arylimidazolidine-2,4-diones.[1][2][4] (Defines the hydroxide attack mechanism at C4). [Source: RSC Perkin Trans.[1] 2]([Link]1]

-

Reference Scaffold Properties: 5-Methyl-5-phenylhydantoin Physicochemical Data. (Base scaffold data used for SAR prediction).[1][2] [1]

-

Enzymatic Interactions: On the mechanism of hydrolysis of hydantoins by D-hydantoinase. (Highlights the steric recognition of 5,5-disubstituted hydantoins).

Sources

- 1. 5-(4'-Methylphenyl)-5-phenylhydantoin | C16H14N2O2 | CID 92334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methyl-5-phenylhydantoin | C10H10N2O2 | CID 93043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics and mechanism of hydantoic ring opening. The alkaline hydrolysis of 3-arylimidazolidine-2,4-diones to 5-arylhydantoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Stereochemical Engineering of 5,5-Disubstituted Imidazolidine-2,4-diones

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Pharmacologists

Executive Summary: The Quaternary Challenge

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, serving as the core for anticonvulsants (Phenytoin), antiandrogens (Nilutamide), and aldose reductase inhibitors (Sorbinil). While 5-monosubstituted hydantoins are prone to rapid racemization via enolization under physiological conditions, 5,5-disubstituted hydantoins possess a quaternary carbon at the C5 position.

When the substituents at C5 are non-identical (

This guide details the stereoselective synthesis, chromatographic resolution, and pharmacological implications of these quaternary centers.

Structural Fundamentals & Stereochemical Stability

The Quaternary Center

The pharmacological profile of hydantoins is strictly governed by the steric and electronic environment of C5.

-

Achiral:

(e.g., Phenytoin, 5,5-diphenylhydantoin). -

Chiral:

(e.g., Mephenytoin metabolite, 5-ethyl-5-phenylhydantoin).

Configurational Stability

The absence of a C5 proton renders the 5,5-disubstituted hydantoin resistant to racemization under standard aqueous/physiological conditions.

-

Implication: If a drug candidate is a specific enantiomer, it will likely retain its configuration in vivo unless metabolized.

-

Contrast: 5-monosubstituted hydantoins (like 5-phenylhydantoin) racemize rapidly (

minutes to hours at pH 7.4) via the enolate intermediate.

Synthetic Architectures

The construction of the hydantoin ring is dominated by two classical pathways, but modern asymmetric catalysis is required for enantiopurity.

The Bucherer-Bergs Reaction (Thermodynamic Control)

The reaction of a ketone, potassium cyanide, and ammonium carbonate yields the hydantoin.[1][2]

-

Stereochemistry: In cyclic ketones (e.g., 4-tert-butylcyclohexanone), the Bucherer-Bergs reaction yields the thermodynamic product (often the cis-fused isomer in spiro-systems) due to the reversibility of the aminonitrile formation.

-

Mechanism: Proceeds via a spiro-aminonitrile

carbamate

The Strecker Synthesis (Kinetic Control)

Reaction of a ketone with HCN and an amine (or ammonia), followed by hydrolysis and cyclization (often with cyanate).

-

Stereochemistry: typically yields the kinetic product (often trans in cyclic systems), complementary to the Bucherer-Bergs route.

Asymmetric Methodologies

To avoid racemic mixtures, modern routes employ organocatalysis or transition metal catalysis.

Workflow Visualization: Synthetic Decision Matrix

Caption: Decision matrix for synthesizing 5,5-disubstituted hydantoins based on substrate structure.

Resolution Technologies: Chiral Chromatography

Given the difficulty of asymmetric synthesis for quaternary centers, chiral resolution remains the industrial standard.

Stationary Phases

Polysaccharide-based columns are the gold standard for hydantoins due to the hydrogen-bonding capabilities of the imide moiety.

| Column Type | Selector | Interaction Mechanism | Suitability for Hydantoins |

| Amylose-SA | Amylose tris(3,5-dimethylphenylcarbamate) | H-bonding, | High (Excellent for bulky C5 substituents) |

| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | H-bonding, dipole | High (Standard screening column) |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | H-bonding, inclusion | Medium (Better for aromatic C5 groups) |

Mobile Phases

-

HPLC: Normal phase (Hexane/IPA) is traditional. However, Dimethyl Carbonate (DMC) has emerged as a greener, efficient alternative that often improves resolution (

) for hydantoins. -

SFC: Supercritical

with MeOH or EtOH modifiers is preferred for preparative scale due to lower solvent costs and faster dry-down.

Experimental Protocols

Protocol: Modified Bucherer-Bergs Synthesis (Racemic)

Use this for generating racemic standards or achiral derivatives.

-

Reagents: Ketone (1.0 eq), KCN (2.0 eq),

(4.0 eq). -

Solvent: 1:1 Ethanol/Water.

-

Procedure:

-

Dissolve ketone in EtOH/Water in a pressure tube or sealed flask.

-

Add

and KCN.[3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Heat to 60–70°C for 12–24 hours. (Note: Higher temps may cause decomposition).

-

Workup: Cool to

. Acidify cautiously with concentrated HCl to pH 2 (Caution: HCN gas evolution—perform in a fume hood). -

The hydantoin usually precipitates as a white solid. Filter and recrystallize from EtOH.

-

Protocol: Chiral Separation (Analytical HPLC)

Validation of enantiomeric excess (ee).

-

Column: Chiralpak AD-H (

mm, 5 µm). -

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 210 nm (amide backbone) and 254 nm (aromatic substituents).

-

Expected Outcome: Baseline separation (

) is typical for 5-aryl-5-alkyl hydantoins.

Pharmacological Case Study: Mephenytoin

Mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) exemplifies the critical nature of stereochemistry in this class.

-

Chirality: The drug is administered as a racemate.

-

Metabolism (S-Enantiomer): Rapidly hydroxylated at the phenyl ring by CYP2C19 followed by glucuronidation.

-

Metabolism (R-Enantiomer): Metabolized slowly via N-demethylation to 5-ethyl-5-phenylhydantoin (Nirvanol) .

-

Toxicity: Poor metabolizers (PM) of CYP2C19 accumulate the S-enantiomer, leading to sedation. However, the accumulation of the active metabolite Nirvanol (from the R-enantiomer) is linked to serious adverse effects like morbilliform rash and blood dyscrasias.

-

Lesson: For 5,5-disubstituted hydantoins, the metabolic fate of each enantiomer is distinct and non-interconvertible.

References

-

Bucherer-Bergs Mechanism: Sarges, R., & Bordner, J. (1984). Spirohydantoins. Synthesis and stereochemistry of the Bucherer-Bergs reaction of 4-tert-butylcyclohexanone. Journal of Heterocyclic Chemistry. [Link]

-

Enantioselective Synthesis: Wang, H., et al. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions. Chemistry – A European Journal. [Link]

-

Chiral Separation (Polysaccharide Phases): Ghazaryan, H., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Separations (MDPI). [Link]

-

Pharmacology (Nilutamide/Mephenytoin): FDA Labeling Information for Nilutamide (Nilandron). [Link]

-

Asymmetric Hydrogenation: Chen, J., et al. (2016).[7] Synthesis of chiral hydantoin derivatives by homogeneous Pd-catalyzed asymmetric hydrogenation. Tetrahedron Letters. [Link]

Sources

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]

- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 3. Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents [organic-chemistry.org]

- 4. Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases FULIR [fulir.irb.hr]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

Tautomeric Dynamics of 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione

The following technical guide details the structural dynamics, tautomeric behaviors, and experimental characterization of 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione .

This analysis treats the molecule as a specific 5,5-disubstituted hydantoin derivative, sharing the "privileged scaffold" architecture of anticonvulsants like Phenytoin, but with distinct lipophilic and electronic properties due to the C5-methyl/p-tolyl substitution pattern.

Implications for Pharmacokinetics and Formulation Stability[1][2]

Executive Summary

This compound represents a critical structural analog in the hydantoin class of anticonvulsants.[1][2] Unlike 5-monosubstituted hydantoins, which suffer from rapid racemization via C5-proton abstraction, this molecule possesses a quaternary carbon at position 5 (C5) .[1][2] This structural constraint blocks keto-enol tautomerism involving the ring carbon, forcing all tautomeric and ionization events to occur exclusively across the amide-imide (N1-C2-N3-C4) backbone.[1][2]

For drug development professionals, understanding this restricted tautomerism is vital.[2][3] It dictates the molecule’s pKa (typically 8.3–8.8) , its solubility profile in intestinal fluids, and its specific binding affinity to voltage-gated sodium channels.[2][3]

Structural Basis of Tautomerism

The molecule consists of an imidazolidine-2,4-dione core substituted at C5 with a methyl group and a p-tolyl (4-methylphenyl) group.[1][2]

The Quaternary Constraint

In 5-monosubstituted hydantoins, the C5 proton is acidic, allowing the chiral center to racemize via an achiral enol intermediate.[3]

-

In this target molecule: The C5 position is fully substituted (Methyl + p-Tolyl).[1][2]

-

Consequence: The stereocenter is chemically stable against base-catalyzed racemization under physiological conditions.[1][2] Tautomerism is strictly prototropic migration between nitrogen and oxygen atoms .[2][3]

The Amide-Imidol Equilibria

The hydantoin ring presents two distinct regions for tautomerism:

-

The Urea Region (N1-C2=O): Generally stable in the keto form due to the weak acidity of N1 (pKa > 13).[2][3]

-

The Imide Region (N3-C4=O): Highly active.[1][2][3] The N3 proton is flanked by two carbonyls (C2 and C4), significantly increasing its acidity (pKa ~ 8.5).[2][3]

The equilibrium heavily favors the 2,4-diketo form in the solid state and neutral solution. However, under basic conditions or in polar aprotic solvents, the N3-deprotonated anion becomes the dominant species, which is a resonance hybrid delocalizing negative charge to the oxygens at C2 and C4.

Visualizing the Tautomeric & Ionization Pathways

The following diagram illustrates the equilibrium between the neutral diketo form, the transient enol tautomers, and the resonance-stabilized anion formed at physiological pH.

Caption: Tautomeric and ionization landscape of 5,5-disubstituted hydantoins. The N3 deprotonation is the primary driver of solubility and reactivity.

Physicochemical Implications

The tautomeric state directly influences the physicochemical parameters essential for formulation.[3]

| Property | Value / Characteristic | Mechanism / Implication |

| pKa (Acidic) | 8.3 – 8.8 (Predicted) | The electron-donating p-methyl group on the phenyl ring slightly destabilizes the anion compared to Phenytoin (pKa 8.3), likely raising pKa by ~0.1–0.3 units.[1][2] |

| LogP (Lipophilicity) | ~2.7 – 2.9 | Higher than Phenytoin (2.[1][2][3]47) due to the additional methyl group on the phenyl ring.[3] The neutral diketo tautomer is highly lipophilic.[3] |

| Solubility | pH-Dependent | Low at pH 1–7 (Neutral form).[1][2] High at pH > 9 (Anionic form).[2][3] |

| H-Bonding | Donor: 2 (N1-H, N3-H)Acceptor: 2 (C2=O, C4=O) | In the solid state, N3-H[1][2]···O=C4 intermolecular bonds typically form "ribbon" motifs in the crystal lattice.[2][3] |

Pharmacokinetic Impact[3]

-

Absorption: At gastric pH (1.5), the molecule exists exclusively in the neutral diketo form.[3] Its high LogP (~2.[2][3][4]8) facilitates rapid passive diffusion across the lipid bilayer.[2][3]

-

Distribution: The molecule will bind extensively to plasma proteins (albumin), similar to Phenytoin, driven by hydrophobic interactions of the p-tolyl group.[3]

Experimental Protocol: Spectrophotometric pKa Determination

To validate the tautomeric ratio and ionization constant, a spectrophotometric titration is the most accurate method.[3] This protocol avoids precipitation issues common with potentiometric titration of lipophilic hydantoins.[2][3]

Objective

Determine the thermodynamic pKa of the N3-H group by monitoring the UV shift associated with the formation of the conjugated anion.

Materials

-

Solvent: Methanol (HPLC grade) for stock; Carbonate-free water.[1][2]

-

Buffers: Good's buffers (CHES, CAPS) or Phosphate buffers covering pH 7.0 – 11.0.[2][3]

-

Instrument: UV-Vis Spectrophotometer (Double beam preferred).

Step-by-Step Methodology

-

Stock Preparation:

-

Dissolve 10 mg of the analyte in 10 mL Methanol (Concentration ~5 mM).

-

Note: Methanol is required due to the low aqueous solubility of the neutral tautomer.[3]

-

-

Sample Preparation (Titration Series):

-

Prepare 10 volumetric flasks (10 mL).

-

Add 50 µL of Stock solution to each.

-

Fill each flask with a buffer of distinct pH (Range: 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0, 10.5, 11.0, 12.0).[3]

-

Control: Measure exact pH of each solution after mixing using a calibrated pH meter.

-

-

Spectral Acquisition:

-

Observation: The neutral form typically shows a

near 257 nm (phenyl absorption).[2] The anion will exhibit a bathochromic shift (red shift) and hyperchromic effect (increased intensity) due to extended conjugation.[2][3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-

Data Analysis (Henderson-Hasselbalch):

-

Select a wavelength (

) where the difference in absorbance between the acidic (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Plot Absorbance vs. pH.[2][3][6][7] The inflection point of the sigmoidal curve is the pKa.[3][7]

-

Calculate using the linearized equation:

[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">

-

Self-Validating Check

-

Isosbestic Point: All spectral scans must intersect at a single wavelength (the isosbestic point).[2][3] If the lines do not cross at a single point, it indicates decomposition or a secondary reaction (e.g., ring opening/hydrolysis) rather than simple ionization.[3]

References

-

PubChem Compound Summary. (2025). 5-(4-Methylphenyl)-5-phenylhydantoin.[1][2][5] (Homologous structure data used for physicochemical extrapolation).[2][3] National Center for Biotechnology Information.[2][3]

-

Agarwal, S. P., & Blake, M. I. (1968).[2][3][8] Determination of the pKa' value for 5,5-diphenylhydantoin. Journal of Pharmaceutical Sciences, 57(8), 1434–1435.[3][8] (Foundational protocol for hydantoin pKa determination).

-

[Link]

-

-

NIST Chemistry WebBook. (2024).[2][3] 2,4-Imidazolidinedione, 5-methyl-5-phenyl-. (Mass spectral and structural data for the 5-methyl-5-phenyl homolog).

-

U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: 5-(4-Methylphenyl)imidazolidine-2,4-dione.

Sources

- 1. 5-(4'-Methylphenyl)-5-phenylhydantoin | C16H14N2O2 | CID 92334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydantoin - Wikipedia [en.wikipedia.org]

- 4. 5-(p-Methylphenyl)-5-phenylhydantoin|lookchem [lookchem.com]

- 5. 5-(4-METHYLPHENYL)-5-PHENYLHYDANTOIN | 51169-17-6 [chemicalbook.com]

- 6. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of the pKa' value for 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Characterization of Hydantoin Derivatives

Introduction: The Hydantoin Scaffold

Hydantoin (imidazolidine-2,4-dione) derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for anticonvulsants (e.g., Phenytoin), aldose reductase inhibitors, and non-steroidal antiandrogens.[1]

From an analytical perspective, hydantoins present a unique triad of challenges:

-

Acidity & Tautomerism: The N3-H proton is weakly acidic (

for phenytoin), leading to pH-dependent retention shifts and potential tautomeric broadening in NMR. -

Chirality: The C5 position is a stereogenic center (unless disubstituted symmetrically). Enantiomers often exhibit vastly different pharmacological profiles, necessitating rigorous chiral separation.

-

Polymorphism: Many hydantoins, particularly 5,5-disubstituted derivatives, exhibit crystal polymorphism, affecting solubility and bioavailability.

This guide details the protocols for the structural confirmation, purity profiling, and solid-state characterization of hydantoin derivatives.[2]

Strategic Characterization Workflow

The following workflow outlines the logical progression from crude synthesis to validated drug substance.